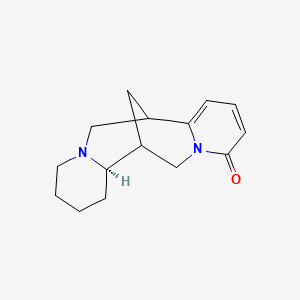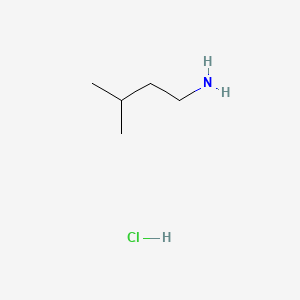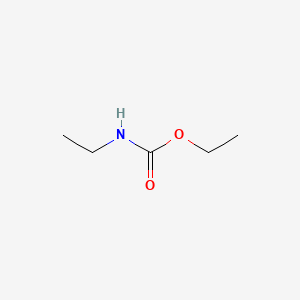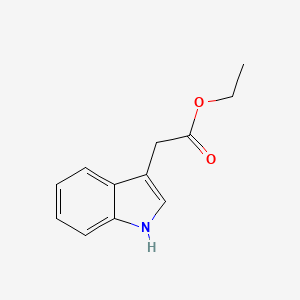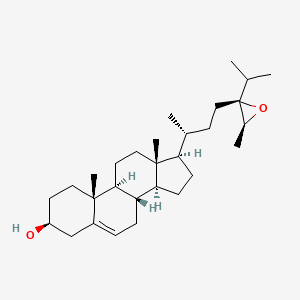
(3beta,24S,24'S)-fucosterol epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24S,28S-epoxystigmast-5-en-3beta-ol is a steroid.
Aplicaciones Científicas De Investigación
Cytotoxic Properties
Fucosterol epoxide demonstrates significant cytotoxic properties. Studies have identified its cytotoxic effects against various cancer cell lines. For instance, compounds isolated from the brown alga Turbinaria ornata, including fucosterol, exhibited cytotoxicity against several cancer cell lines (Sheu, Wang, Sung, Chiu, & Duh, 1997). Additionally, oxygenated fucosterols isolated from the brown alga Turbinaria conoides showed similar cytotoxic effects (Sheu, Wang, Sung, & Duh, 1999).
Role in Sterol Metabolism
Fucosterol epoxide plays a crucial role in sterol metabolism, especially in insects. It acts as an intermediate in the conversion of sitosterol to cholesterol in insects, with studies showing its involvement in the growth and development of silkworm larvae (Fujimoto, Morisaki, & Ikekawa, 1980). This conversion process is significant in understanding the biochemical pathways in insects.
Enzymatic Activity and Assay Development
The compound's use in developing assays for enzymatic activity has been explored. Fucosterol epoxide has been utilized in creating partition assays for determining lyase activity in insect tissues, which is vital for understanding insect metabolism and physiology (Prestwich, Angelastro, De Palma, & Perino, 1985).
Anti-Diabetic Activities
Fucosterol has shown potential anti-diabetic activities in vivo. When administered in diabetic rats, it significantly decreased serum glucose concentrations and exhibited inhibition of sorbitol accumulations in the lenses, suggesting its utility in diabetic treatments (Lee, Shin, Kim, & Lee, 2004).
Antioxidant and Anti-Inflammatory Effects
Recent research has focused on fucosterol's potential antioxidant and anti-inflammatory effects. For example, a study on HepG2 cells highlighted its protective effects against oxidative stress induced by tert‐butyl hydroperoxide and tacrine (Choi, Han, Byeon, Choung, Sohn, & Jung, 2015). Additionally, fucosterol isolated from Undaria pinnatifida has shown to inhibit the production of nitric oxide and pro-inflammatory cytokines in macrophages, indicating its role in controlling inflammatory responses (Yoo, Shin, Choi, Cho, Bang, Baek, & Lee, 2012).
Potential in Treating Diabetic Complications
Fucosterol's inhibition of aldose reductase, which is implicated in diabetic complications, suggests its potential in treating these conditions. It exhibited moderate inhibitory activity against aldose reductase in both rats and humans, which is significant for diabetes management (Jung, Islam, Lee, Oh, Lee, Jung, & Choi, 2013).
Propiedades
Número CAS |
55870-01-4 |
|---|---|
Nombre del producto |
(3beta,24S,24'S)-fucosterol epoxide |
Fórmula molecular |
C29H48O2 |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-4-[(2S,3S)-3-methyl-2-propan-2-yloxiran-2-yl]butan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O2/c1-18(2)29(20(4)31-29)16-11-19(3)24-9-10-25-23-8-7-21-17-22(30)12-14-27(21,5)26(23)13-15-28(24,25)6/h7,18-20,22-26,30H,8-17H2,1-6H3/t19-,20+,22+,23+,24-,25+,26+,27+,28-,29+/m1/s1 |
Clave InChI |
XUBCLKHKJZCPFZ-WGLRHWGRSA-N |
SMILES isomérico |
C[C@H]1[C@](O1)(CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)C(C)C |
SMILES |
CC1C(O1)(CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C(C)C |
SMILES canónico |
CC1C(O1)(CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C(C)C |
Sinónimos |
24,28-epoxy-24-ethylcholesterol 24,28-epoxystigmast-5-en-3-beta-ol fucosterol epoxide fucosterol epoxide, (3beta,24R,28R)-isomer fucosterol epoxide, (3beta,28S)-isomer fucosterol-24,28-oxide isofucosterol epoxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



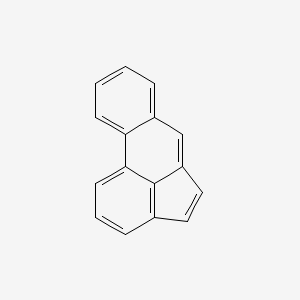
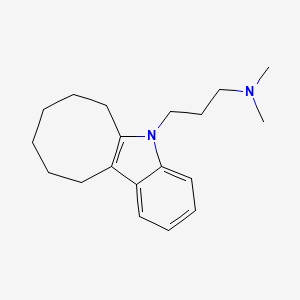

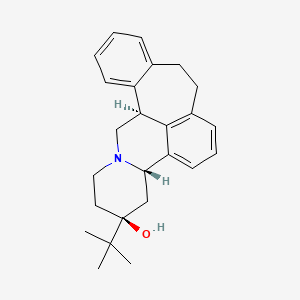
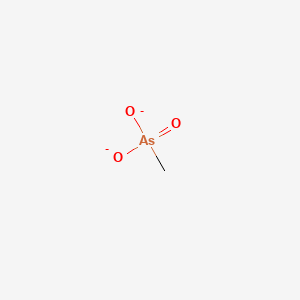
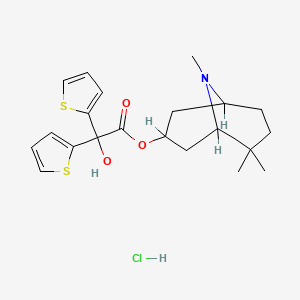
![7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid](/img/structure/B1206949.png)



